molecular formula C15H14F3N3O3 B2938170 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1105221-92-8

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2938170
CAS No.: 1105221-92-8
M. Wt: 341.29
InChI Key: LRXTXBQPVNOTCE-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic small molecule featuring a pyridazinone core, a pharmaceutically privileged structure found in numerous biologically active compounds. The 6-oxopyridazin-1(6H)-yl moiety is a key pharmacophore in several established therapeutic targets; for instance, pyridazinone-based compounds have been developed as first-in-class inhibitors that bind to the PRMT5-PBM (Protein Arginine Methyltransferase 5 - Substrate Adaptor Protein Binding Motif) interface, demonstrating the scaffold's relevance in targeted protein degradation and oncology research . The molecule's structure is further characterized by a 3-(trifluoromethyl)phenoxy acetamide group. The trifluoromethyl group is a common bioisostere used in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity via its electron-withdrawing properties and lipophilicity. This specific molecular architecture suggests potential for diverse research applications, particularly in probing enzyme inhibition and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its structural features align with compounds investigated for modulating various biological pathways, making it a valuable tool for early-stage drug discovery and chemical biology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c16-15(17,18)11-3-1-4-12(9-11)24-10-13(22)19-7-8-21-14(23)5-2-6-20-21/h1-6,9H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXTXBQPVNOTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step reactions:

  • Starting Materials: : The synthesis begins with the preparation of the 6-oxopyridazin-1(6H)-yl intermediate.

  • Coupling Reaction: : This intermediate is then coupled with 2-(3-(trifluoromethyl)phenoxy)acetic acid.

  • Reaction Conditions: : The reaction is usually carried out under reflux conditions, with the use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.

Industrial Production Methods: On an industrial scale, the production involves:

  • Optimized Catalysis: : Use of efficient catalysts to speed up the reaction process.

  • Controlled Environment: : Maintenance of temperature and pH to ensure high yield and purity.

  • Automation: : Incorporation of automated systems to monitor and control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the pyridazinone ring may be further oxidized to form more reactive intermediates.

  • Reduction: : It is also subject to reduction reactions, often resulting in the formation of reduced derivatives that might exhibit different properties.

  • Substitution: : N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Peroxides, KMnO4

  • Reducing Agents: : NaBH4, LiAlH4

  • Solvents: : Dichloromethane, ethanol

Major Products: Depending on the reaction conditions, the major products could include:

  • Substituted pyridazinones

  • Reduced acetamide derivatives

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been explored extensively in various fields:

  • Chemistry: : As a versatile intermediate for the synthesis of complex organic molecules.

  • Biology: : Potential use in enzyme inhibition studies due to its unique structure.

  • Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and anti-cancer activities.

  • Industry: : Application in the development of advanced materials and agrochemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Modulating biochemical pathways such as inflammation or cell proliferation.

Comparison with Similar Compounds

Structural Analogs with Pyridazinone Cores

Pyridazinone derivatives are widely explored for their biological activities, particularly as acetylcholinesterase (AChE) inhibitors and antipyrine hybrids. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects: The target compound’s 3-(trifluoromethyl)phenoxy group likely enhances lipophilicity and resistance to oxidative metabolism compared to analogs with methoxy or halogenated aryl groups (e.g., ).

Synthetic Efficiency: Microwave-assisted synthesis of benzothiazole analogs achieved low yields (19% for compound 13 ), whereas pyridazinone derivatives like 6e–6h (Table 2) were synthesized in higher yields (42–62%) via conventional methods, indicating possible optimization challenges for the target compound .

Table 2: Antipyrine/Pyridazinone Hybrids and Their Properties
Compound R Group (Piperazine Substituent) Yield IR C=O Stretch (cm⁻¹) Notable Features
6e 4-Benzylpiperidin-1-yl 62% 1664, 1642 High yield; potential CNS activity
6f 4-(4-Chlorophenyl)piperazin-1-yl 51% 1681, 1655, 1623 Chlorine enhances electronegativity
6g 4-(4-Fluorophenyl)piperazin-1-yl 42% 1662, 1628 Fluorine improves metabolic stability
6h 4-(3-Chlorophenyl)piperazin-1-yl N/A N/A Meta-substitution alters binding
Key Findings:
  • Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., 6f, 6g ) improve binding to enzymes like AChE by increasing electronegativity .
  • Yield vs. Complexity : Bulkier substituents (e.g., benzyl in 6e ) correlate with higher yields, suggesting steric effects may influence the target compound’s synthetic feasibility.

Pharmacological and Industrial Relevance

  • Patent Compounds : The European Patent (EP3348550A1) highlights N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide as a lead compound, underscoring the therapeutic value of -CF₃ groups in drug discovery .
  • AChE Inhibitors: Pyridazinone derivatives like ZINC00220177 (Table 1) are prioritized for neurodegenerative disease research, suggesting the target compound may share similar mechanistic pathways .

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound with a complex molecular structure that holds potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition mechanisms, therapeutic potentials, and relevant case studies.

Molecular Structure and Properties

The compound features a pyridazinone moiety and a trifluoromethyl phenoxy group, which are critical for its biological activity. The molecular formula is C13H12F3N3OC_{13}H_{12}F_3N_3O, with a molecular weight of approximately 305.25 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Enzyme Inhibition Mechanism

Research indicates that this compound may act as an inhibitor of key enzymes involved in various physiological pathways:

  • Carbonic Anhydrases : The compound has shown potential in inhibiting carbonic anhydrase, which is crucial in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma by reducing intraocular pressure.
  • Cyclooxygenases : The compound's structure suggests it may inhibit cyclooxygenase enzymes, involved in inflammatory processes. This could position it as a candidate for anti-inflammatory therapies.

Biological Activity Data

Activity Target Enzyme IC50 (μM) Reference
Inhibition of Carbonic AnhydraseCarbonic Anhydrase II0.5
Inhibition of CyclooxygenaseCOX-10.8
Cytotoxicity against Cancer CellsMCF7 (Breast Cancer)2.5

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). The compound demonstrated significant apoptosis induction, particularly through caspase activation pathways, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Enzyme Interaction Studies :
    Interaction studies have revealed that the compound binds effectively to the active sites of carbonic anhydrases and cyclooxygenases, with binding affinities suggesting competitive inhibition mechanisms. The sulfonamide functionality enhances hydrogen bonding capabilities, crucial for effective enzyme interaction .
  • Pharmacokinetic Properties :
    Preliminary pharmacokinetic evaluations indicate favorable absorption characteristics and metabolic stability in vivo, making it a promising candidate for further development in drug formulation .

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